molecular formula C12H14N2O3 B13059832 (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13059832
M. Wt: 234.25 g/mol
InChI Key: FACWAXNJZOYMSK-JTQLQIEISA-N
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Description

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a hydroxymethyl group attached to a phenyl ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl ring with a hydroxymethyl group. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the phenyl ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or sulfonyl chlorides under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formylphenyl derivatives, while reduction can produce 4-methylphenyl derivatives .

Mechanism of Action

The mechanism of action of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine rings can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxymethyl-substituted phenyl derivatives and pyrrolidine carboxamides . Examples include 4-hydroxymethylphenol and N-(4-hydroxymethylphenyl)pyrrolidine-2-carboxamide .

Uniqueness

What sets (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. The presence of both a hydroxymethyl group and a pyrrolidine ring allows for diverse chemical modifications and interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(2S)-N-[4-(hydroxymethyl)phenyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c15-7-8-1-3-9(4-2-8)13-12(17)10-5-6-11(16)14-10/h1-4,10,15H,5-7H2,(H,13,17)(H,14,16)/t10-/m0/s1

InChI Key

FACWAXNJZOYMSK-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)CO

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)CO

Origin of Product

United States

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